N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a combination of triazole and pyran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyran ring may enhance the compound’s stability and facilitate its transport within biological systems. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Pyran derivatives: These compounds share the pyran ring structure and are used in various chemical and biological applications
Uniqueness
This dual functionality can enhance its effectiveness in specific contexts, such as targeted drug delivery or advanced material synthesis .
Properties
Molecular Formula |
C18H18N4O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-methoxy-4-oxo-N-[3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenyl]pyran-2-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-10(2)16-20-17(22-21-16)11-5-4-6-12(7-11)19-18(24)14-8-13(23)15(25-3)9-26-14/h4-10H,1-3H3,(H,19,24)(H,20,21,22) |
InChI Key |
ZIBSOCZVCVTKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3=CC(=O)C(=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.